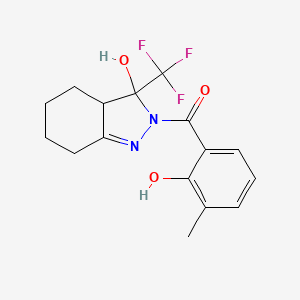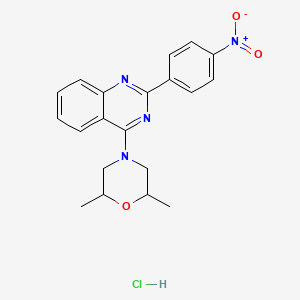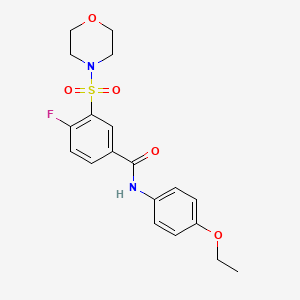
7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one, also known as tangeretin, is a flavonoid compound found in citrus fruits such as tangerines and oranges. It has been studied extensively for its potential health benefits, including its anti-cancer, anti-inflammatory, and anti-oxidant properties.
Mechanism of Action
The mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one is not fully understood, but it is thought to work through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, as well as reducing the production of inflammatory cytokines. Tangeretin has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
Tangeretin has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, as well as reducing the production of inflammatory cytokines. Tangeretin has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular defense mechanisms against oxidative stress. Additionally, 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one has been shown to have anti-oxidant properties, protecting cells from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One advantage of using 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one in lab experiments is that it is a natural compound found in citrus fruits, making it readily available and easy to obtain. Additionally, 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one has been extensively studied, with a large body of research supporting its potential health benefits. However, one limitation of using 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one in lab experiments is that it may have limited bioavailability, meaning that it may not be absorbed or metabolized effectively in vivo.
Future Directions
There are a number of future directions for research on 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one. One area of interest is its potential as a therapeutic agent for cancer, with studies focusing on its ability to inhibit cancer cell growth and proliferation. Additionally, there is interest in exploring the potential of 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one as a treatment for inflammatory diseases such as arthritis and colitis. Further research is also needed to better understand the mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one and its potential interactions with other compounds and medications.
Synthesis Methods
Tangeretin can be synthesized from hesperidin, a flavonoid glycoside found in citrus fruits. The synthesis process involves the hydrolysis of hesperidin to hesperetin, followed by the methylation of hesperetin with dimethyl sulfate to produce 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one.
Scientific Research Applications
Tangeretin has been extensively studied for its potential health benefits. It has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties, reducing inflammation in animal models of arthritis and colitis. Additionally, 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one has been shown to have anti-oxidant properties, protecting cells from oxidative stress and damage.
properties
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-11-16(22-4)10-9-15-18(20)17(12(2)23-19(11)15)13-5-7-14(21-3)8-6-13/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGYENJZOGISNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4944463.png)
![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4944467.png)
![methyl 1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B4944475.png)

![2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B4944486.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4944492.png)
![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B4944513.png)

![5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4944528.png)
![3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4944545.png)

![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4944570.png)

![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B4944589.png)